molecular formula C12H16ClNO2 B2618855 methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride CAS No. 2126160-44-7

methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride

Cat. No.: B2618855
CAS No.: 2126160-44-7
M. Wt: 241.72
InChI Key: ODNBEYCDJNNORM-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity and potential as a pharmacological agent.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride is unique due to its specific functional groups and potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-10-7-3-2-5-9(10)6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNBEYCDJNNORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-44-7
Record name methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate hydrochloride
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